molecular formula C14H16N4O3 B2626046 4-(2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)pyrrolidin-1-yl)-4-oxobutanoic acid CAS No. 1322604-95-4

4-(2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)pyrrolidin-1-yl)-4-oxobutanoic acid

Cat. No.: B2626046
CAS No.: 1322604-95-4
M. Wt: 288.307
InChI Key: IQVHXDXTUFGJTA-UHFFFAOYSA-N
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Description

4-(2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)pyrrolidin-1-yl)-4-oxobutanoic acid (CAS 1322604-95-4) is a chemical compound with the molecular formula C14H16N4O3 and a molecular weight of 288.3 g/mol . It features the [1,2,4]triazolo[4,3-a]pyridine scaffold, a heteroaromatic system recognized for its relevance in medicinal chemistry. This particular scaffold has been identified as a novel chemotype in the search for inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a promising target in cancer immunotherapy, as its overexpression in the tumor microenvironment can suppress the immune response, and inhibiting it may help boost anti-tumor immunity . While the [1,2,4]triazolo[4,3-a]pyridine core is known to act as a heme-binding moiety for catalytic holo-inhibitors of IDO1 , the specific mechanism of action and potency of this exact derivative are subjects for further investigation. Beyond immuno-oncology, compounds based on this scaffold are also being explored in other therapeutic areas, such as the development of antimalarial agents . This product is intended for research purposes to further elucidate the biological activity and therapeutic potential of this class of compounds. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-oxo-4-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pyrrolidin-1-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c19-12(6-7-13(20)21)17-9-3-4-10(17)14-16-15-11-5-1-2-8-18(11)14/h1-2,5,8,10H,3-4,6-7,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVHXDXTUFGJTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CCC(=O)O)C2=NN=C3N2C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)pyrrolidin-1-yl)-4-oxobutanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids under acidic conditions to form the triazolopyridine core. This intermediate is then reacted with pyrrolidine derivatives to introduce the pyrrolidinyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, microwave-assisted synthesis, and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)pyrrolidin-1-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .

Mechanism of Action

The mechanism of action of 4-(2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)pyrrolidin-1-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridine moiety is known to bind to active sites of enzymes, inhibiting their activity. This can disrupt key biological pathways, leading to therapeutic effects. For example, the compound may inhibit kinases involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Key Observations :

  • The pyrrolidine ring in the target compound may confer conformational flexibility compared to the rigid piperidine in Example 25 .
  • Replacement of pyridine with pyrimidine (as in ) alters electronic properties and hydrogen-bonding capacity, impacting bioactivity .

Reference Compounds:

  • Compounds 12, 13, 15 () : Synthesized via general procedure G using THF as solvent, with yields >70% and HPLC purity >95% .
  • Example 25 () : Prepared via sulfonic acid ester intermediates, yielding 39% after purification .
  • Triazolopyrimidine derivatives () : Synthesized via carbohydrazide intermediates, with yields varying based on substituents .

Key Differences :

  • The target compound’s pyrrolidine linkage may require milder reaction conditions than the piperidine-indole system in Example 24.
  • Halogenated aryl groups in compounds necessitate electrophilic substitution steps absent in the target’s synthesis .

Pharmacological Comparison

  • Antihypertensive Activity : Triazolopyrimidine derivatives () show activity comparable to captopril, likely via ACE inhibition or diuretic effects .

Critical Note: The target’s oxobutanoic acid could mimic endogenous carboxylates (e.g., GABA), but direct evidence is lacking.

Biological Activity

4-(2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)pyrrolidin-1-yl)-4-oxobutanoic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a triazole ring fused with a pyridine structure, which is known for its biological activity. The oxobutanoic acid moiety contributes to its reactivity and interaction with biological targets.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : Compounds in this class often inhibit key enzymes involved in cellular signaling pathways.
  • Anticancer Activity : The triazole and pyridine structures have been linked to anticancer properties by targeting specific proteins involved in cell proliferation and survival.
  • Antimicrobial Properties : Similar derivatives have shown effectiveness against various bacterial and fungal strains.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Anticancer Properties :
    • A study demonstrated that derivatives of triazole-pyridine compounds effectively inhibited growth factors and enzymes associated with cancer cell proliferation. The compound's structure allows it to interact selectively with nucleic acids and proteins involved in tumor growth .
  • Antimicrobial Activity :
    • Research on amide derivatives of oxobutanoic acids revealed potent antifungal and antibacterial activities. For instance, certain derivatives showed over 90% inhibition against Aspergillus fumigatus and Helminthosporium sativum .

Research Findings

Recent findings highlight the potential applications of this compound:

Activity Target Effectiveness
AnticancerVarious cancer cell linesHigh cytotoxicity observed
AntimicrobialBacterial strainsUp to 96.5% inhibition
Enzyme InhibitionGrowth factor enzymesSignificant inhibition

Q & A

Basic: What are the standard synthetic routes for preparing 4-(2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)pyrrolidin-1-yl)-4-oxobutanoic acid?

Methodological Answer:
The compound is typically synthesized via multi-step protocols involving:

  • Condensation reactions between triazolopyridine precursors and pyrrolidine derivatives.
  • General Procedure G (as described in ): Use of THF as a solvent, reflux conditions, and purification via flash chromatography or recrystallization from ethyl acetate.
  • Key validation steps : 1H/13C NMR for structural confirmation and HPLC (>95% purity) for quality control .

Advanced: How can substituent effects on the triazolopyridine ring influence reaction yields and purity?

Methodological Answer:
Substituents (e.g., halogens, methoxy groups) on the triazolopyridine core significantly impact yields due to:

  • Steric hindrance : Bulky groups (e.g., 3-chlorophenyl in ) reduce yields (e.g., 22% for compound 26) compared to less hindered analogs (86% for compound 24) .
  • Electronic effects : Electron-withdrawing groups may stabilize intermediates but complicate purification. HRMS and repeated recrystallization are critical for isolating high-purity products .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : To confirm proton environments and carbon frameworks (e.g., pyrrolidine NH and carbonyl signals at δ ~2.5–4.5 ppm) .
  • HPLC : To verify purity (>95%) and monitor degradation .
  • HRMS : For exact mass validation (e.g., compound 12 in matched theoretical values within 0.001 Da) .

Advanced: How can X-ray crystallography resolve ambiguities in structural assignments?

Methodological Answer:

  • Crystallographic data (e.g., CCDC 1906114 in ) provides definitive bond angles, torsional conformations, and hydrogen-bonding networks.
  • Application : Use synchrotron radiation for high-resolution data collection, particularly for compounds with flexible pyrrolidine-oxobutanoic acid linkages .

Advanced: How should researchers design experiments to evaluate biological activity?

Methodological Answer:

  • Split-plot designs ( ): Assign triazolopyridine derivatives to main plots, biological assays to subplots, and replicate across seasons/labs to account for variability.
  • Dose-response studies : Include negative controls (e.g., unmodified pyrrolidine derivatives) and use ANOVA for potency comparisons .

Advanced: How to address contradictions in structure-activity relationship (SAR) data?

Methodological Answer:

  • Pharmacophore modeling : Map electrostatic and hydrophobic features (e.g., highlights the oxoquinoline moiety as critical for binding).
  • Statistical validation : Use partial least squares (PLS) regression to quantify substituent contributions and resolve outliers .

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

  • Storage conditions : Refrigerate at 2–8°C in inert atmospheres ( ).
  • Degradation monitoring : Use accelerated stability studies (40°C/75% RH for 6 months) with HPLC to track oxobutanoic acid hydrolysis .

Advanced: How to assess environmental fate and ecotoxicity?

Methodological Answer:

  • INCHEMBIOL framework ( ): Evaluate abiotic degradation (hydrolysis, photolysis) and bioaccumulation using LC-MS/MS.
  • Tiered testing : Start with Daphnia magna acute toxicity assays, then progress to zebrafish models for developmental effects .

Basic: How to identify and quantify synthetic impurities?

Methodological Answer:

  • Reference standards ( ): Use certified impurities (e.g., Imp. B, CAS 62337-66-0) for HPLC calibration.
  • LC-MS/MS : Detect trace impurities (≤0.1%) via multiple reaction monitoring (MRM) .

Advanced: What computational tools predict metabolic pathways?

Methodological Answer:

  • In silico tools : Use SwissADME to predict Phase I/II metabolism (e.g., oxidation of the triazolopyridine ring or glucuronidation of the carboxylic acid).
  • Validation : Compare predictions with in vitro microsomal assays (human liver S9 fractions) .

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